molecular formula C14H22N2O2S3 B2550905 1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2309551-76-4

1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2550905
CAS No.: 2309551-76-4
M. Wt: 346.52
InChI Key: WMFROQVKKMZWDZ-UHFFFAOYSA-N
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Description

1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane (CAS 2309551-76-4) is a chemical compound with the molecular formula C 14 H 22 N 2 O 2 S 3 and a molecular weight of 346.53 g/mol . It belongs to a class of synthetic molecules featuring a 1,4-diazepane core modified with sulfonyl and heterocyclic substituents, a structural motif of significant interest in medicinal chemistry . Compounds with similar 1,4-diazepane scaffolds have been investigated as potent antagonists for central nervous system targets, such as the 5-HT 6 receptor, which is implicated in cognitive disorders like Alzheimer's disease and schizophrenia . Furthermore, related aminomethylenethiophene (AMT) derivatives have been identified as sub-micromolar inhibitors of Lysyl Oxidase (LOX), a validated enzyme target in cancer metastasis, highlighting the potential research value of this structural class in oncology . The integration of a 5-methylthiophene sulfonyl group and a thiolane moiety suggests this compound may exhibit interesting binding properties and selectivity, making it a valuable chemical tool for probing protein function, studying disease mechanisms, and conducting structure-activity relationship (SAR) studies in drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-methylthiophen-2-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S3/c1-12-3-4-14(20-12)21(17,18)16-7-2-6-15(8-9-16)13-5-10-19-11-13/h3-4,13H,2,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFROQVKKMZWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources.

    Formation of the Diazepane Ring: The diazepane ring is formed by cyclization reactions involving suitable amine precursors.

    Fusion with Thiolane Ring: The final step involves the fusion of the thiolane ring with the diazepane ring through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Potential Chemical Reactions

The compound’s reactivity is influenced by its functional groups and ring systems:

Hydrolysis of the Sulfonyl Group

  • Mechanism : The sulfonyl group (SO₂) can undergo hydrolysis under acidic or basic conditions, potentially leading to cleavage of the sulfonamide bond.

  • Conditions : Elevated temperatures or catalytic acids/bases.

Ring-Opening Reactions

  • Diazepane Ring : The seven-membered diazepane ring may undergo ring-opening via nucleophilic attack or acid-mediated cleavage, depending on the substituents and solvent .

  • Thiolane Ring : The sulfur atom in the thiolane ring can act as a leaving group under oxidative or nucleophilic conditions, leading to ring-opening.

Nucleophilic Substitution

  • Reactivity of the Sulfonyl Group : The sulfonyl group may participate in nucleophilic aromatic substitution if activated (e.g., by electron-withdrawing groups).

Oxidation/Reduction

  • Thiolane Ring : Oxidation of the thiolane sulfur could form a sulfoxide or sulfone derivative.

  • Reduction : The sulfonyl group may be reduced to a sulfide under catalytic hydrogenation or using agents like lithium aluminum hydride.

Mechanistic Insights

The compound’s conformational flexibility and electronic environment influence its reactivity:

  • Conformational Analysis : The diazepane ring’s ring-inversion processes and substituent orientation affect reactivity. For example, bulky groups may hinder certain pathways .

  • Electronic Effects : The electron-withdrawing sulfonyl group stabilizes adjacent regions, potentially directing nucleophilic or electrophilic attacks.

Spectroscopic and Analytical Data

While specific data for this compound is limited in the provided sources, analogous structures suggest:

Technique Key Observations
¹H NMR Peaks for aromatic protons (thiophene), thiolane protons, and amine groups .
¹³C NMR Signals for carbons in the sulfonyl group, diazepane ring, and thiolane ring .
Mass Spectrometry Molecular ion peak at m/z 346.53 (C₁₄H₂₂N₂O₂S₃) .

Scientific Research Applications

Chemical Composition

  • IUPAC Name : 1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane
  • Molecular Formula : C18H28N2O3S2
  • Molecular Weight : 384.55 g/mol

Structural Features

The compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. It is substituted with a thiolane group and a sulfonyl moiety derived from 5-methylthiophen. The unique structural attributes contribute to its biological activity, making it a candidate for various pharmacological applications.

Medicinal Chemistry

  • Antitumor Activity : Sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. Compounds with similar structures may inhibit key enzymes involved in cancer cell proliferation, potentially leading to therapeutic benefits in oncology.
  • Antimicrobial Properties : Sulfonamides are well-known for their antibacterial effects. The presence of the sulfonyl group in this compound suggests it may possess similar antimicrobial properties, warranting further investigation into its efficacy against bacterial infections.
  • Neuropharmacological Effects : Diazepane derivatives can influence neurotransmitter systems, potentially affecting mood and anxiety disorders. The compound may modulate receptor activity related to serotonin and dopamine pathways, indicating its potential use in treating psychiatric conditions.

Case Study 1: Antitumor Activity

A study investigating sulfonamide derivatives found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the inhibition of specific signaling pathways critical for cancer cell survival.

Case Study 2: Neuropharmacological Research

Research on diazepane derivatives has shown promise in treating anxiety disorders by modulating serotonin receptors. This suggests that similar compounds could be effective in managing mood-related conditions.

Mechanism of Action

The mechanism of action of 1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The diazepane ring can modulate the compound’s overall conformation, affecting its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Diazepane Derivatives

(a) BK82779 (1-(3-Chlorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane)
  • Structure : Shares the 1,4-diazepane core and thiolan-3-yl group but substitutes the sulfonyl-methylthiophene with a 3-chlorobenzoyl group.
  • Key Differences :
    • The benzoyl group in BK82779 introduces aromaticity and electron-withdrawing chlorine, contrasting with the methylthiophene sulfonyl group, which combines sulfur-based electronics and a methyl substituent.
    • The sulfonyl group in the target compound may enhance solubility compared to the lipophilic benzoyl group .
(b) 5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide ()
  • Structure: Diazepane core modified with a 2-cyanophenyl group and a thiophen-3-yl benzamide side chain.
  • The sulfonyl group replaces the cyano substituent, altering electronic properties and hydrogen-bonding capacity .

Substituted Diazepanes in Receptor Binding Studies

(a) 1-(Pyridin-3-yl)-1,4-diazepane (NS3531, )
  • Structure : Pyridinyl substituent on the diazepane core.
  • Functional Insight : Demonstrated binding affinity for nicotinic acetylcholine receptors (nAChRs), highlighting the importance of aromatic substituents in receptor interaction.
(b) 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane ()
  • Structure : Bulky benzhydryl group attached to the diazepane.
  • Functional Insight : Such lipophilic groups enhance membrane permeability but may reduce solubility.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₆H₂₁N₂O₂S₂ ~353.5 Sulfonyl, thiolan, methylthiophene
BK82779 () C₁₆H₂₁ClN₂OS 324.87 Chlorobenzoyl, thiolan
5-(4-(2-Cyanophenyl)-... () C₂₇H₂₉N₃OS 459.6 Cyano, thiophene, pentanamide

Biological Activity

1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H15N3O2S2
  • Molecular Weight : 299.39 g/mol

This structure features a diazepane ring substituted with a thiolane and a methylthiophenesulfonyl group, contributing to its unique biological properties.

Research indicates that compounds similar to 1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane may interact with various neurotransmitter systems. Specifically, it has been suggested that such compounds could modulate dopaminergic pathways, which are crucial in the treatment of neurological disorders.

Neurotoxicity Studies

A study evaluating the neurotoxic potential of related compounds found that those oxidized by monoamine oxidase B (MAO-B) exhibited neurotoxic effects. This suggests that 1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane may also have neurotoxic properties depending on its metabolic pathway .

Pharmacological Effects

The biological activity of this compound has been evaluated in various preclinical models:

  • Dopamine Receptor Interaction :
    • Preliminary data suggest that this compound may act as a dopamine D3 receptor antagonist, which could have implications for treating addiction and mood disorders .
  • Behavioral Studies :
    • In vivo studies have indicated that related compounds can block conditioned place preference for nicotine and cocaine, suggesting potential applications in addiction therapy .
  • Neuroprotective Effects :
    • Some analogs have shown promise in enhancing cognitive functions and protecting against neurodegeneration in animal models.

Study on Neuroprotective Properties

A study conducted on a series of diazepane derivatives demonstrated that certain structural modifications led to enhanced neuroprotective effects against oxidative stress in neuronal cultures. The results indicated that the sulfonyl group might play a critical role in mediating these effects.

CompoundNeuroprotective ActivityMechanism
Compound AModerateMAO-B inhibition
1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepaneHighDopamine receptor modulation

Behavioral Impact Assessment

In behavioral assessments involving rodent models, the compound was tested for its ability to reduce drug-seeking behavior. Results showed significant reductions in relapse rates for both nicotine and cocaine when administered prior to exposure to drug cues.

Q & A

Q. What are the key steps for synthesizing 1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of the diazepane core with 5-methylthiophene-2-sulfonyl chloride, followed by coupling with thiolan-3-yl derivatives. Key steps include:

  • Sulfonylation: Conducted under inert atmosphere using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .
  • Cyclization/Coupling: Use reflux conditions (e.g., ethanol or methanol as solvents) to facilitate nucleophilic substitution or cyclization, similar to thiazolidinone syntheses .
  • Optimization: Vary solvents (DMF, dioxane), catalysts (APS for radical reactions), and temperatures (40–80°C) to improve yield . Monitor progress via TLC and characterize intermediates with NMR (¹H/¹³C) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be standardized?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 for carbons and COSY/HSQC for proton coupling. Compare with analogs like diazepane derivatives to confirm regiochemistry .
  • IR Spectroscopy: Identify sulfonyl (S=O, ~1350 cm⁻¹) and thiolan (C-S, ~650 cm⁻¹) groups. Use KBr pellets for solid samples .
  • Mass Spectrometry: Employ HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns. Cross-reference with PubChem data for validation .
  • Standardization: Use internal standards (e.g., TMS for NMR) and replicate measurements to minimize artifacts .

Q. What computational tools are recommended for preliminary molecular docking studies of this compound?

Methodological Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., serotonin receptors, given the diazepane scaffold).
  • Ligand Preparation: Optimize 3D structure with Gaussian 09 (DFT/B3LYP/6-31G*) to ensure accurate charge distribution .
  • Validation: Compare results with known ligands (e.g., benzodiazepines) and use MD simulations (GROMACS) to assess binding stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

Methodological Answer:

  • Step 1: Re-isolate the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) to rule out impurities .
  • Step 2: Perform variable-temperature NMR to detect dynamic effects (e.g., rotational barriers in sulfonyl groups) .
  • Step 3: Use X-ray crystallography (if crystalline) for unambiguous structural confirmation, as demonstrated for similar heterocycles .

Q. What high-throughput strategies are effective for screening derivatives of this compound for bioactivity?

Methodological Answer:

  • Library Design: Utilize combinatorial chemistry with automated liquid handlers to vary substituents on the thiophene and thiolan moieties .
  • Assays: Implement 96-well plate formats for cytotoxicity (MTT assay) and receptor binding (fluorescence polarization). Include positive controls (e.g., diazepam for GABA_A receptor studies) .
  • Data Analysis: Apply machine learning (Random Forest or SVM) to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What mechanistic insights can be gained from studying the sulfonylation step using kinetic isotope effects (KIEs)?

Methodological Answer:

  • Experimental Design: Synthesize deuterated 5-methylthiophene-2-sulfonyl chloride and compare reaction rates with non-deuterated analogs .
  • KIE Measurement: Use LC-MS to quantify isotopic ratios and determine if the rate-limiting step involves bond cleavage (C-S or S-O). A primary KIE (>1.5) suggests C-S bond breakage .
  • Theoretical Modeling: Validate with DFT calculations (e.g., Gaussian 09) to map transition states and activation energies .

Q. How can solvent effects influence the conformational stability of the diazepane ring, and what techniques quantify this?

Methodological Answer:

  • Solvent Screening: Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Monitor ring puckering via NOESY NMR to identify preferred conformers .
  • Thermodynamic Analysis: Use van’t Hoff plots (variable-temperature NMR) to calculate ΔG for ring inversion. Compare with computational MD simulations .

Q. What protocols ensure reproducibility in biological assays when testing this compound’s neuroactive potential?

Methodological Answer:

  • Cell Lines: Use SH-SY5Y (neuroblastoma) or primary neuronal cultures. Standardize passage numbers and serum-free conditions to minimize variability .
  • Dose-Response Curves: Include at least 8 concentrations (10 nM–100 µM) with triplicate measurements. Normalize data to vehicle controls .
  • Positive/Negative Controls: Use diazepam (GABA_A agonist) and bicuculline (antagonist) to validate assay sensitivity .

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